molecular formula C21H23BrN6O2 B10889594 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10889594
M. Wt: 471.3 g/mol
InChI Key: DFHHBAYULGGOBU-UHFFFAOYSA-N
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Description

1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole and indole moiety

Preparation Methods

The synthesis of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of molecular iodine and hydrazines . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, affecting pathways related to carbonic anhydrase, α-glycosidase, and cholinesterase . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazole and indole derivatives, such as:

Properties

Molecular Formula

C21H23BrN6O2

Molecular Weight

471.3 g/mol

IUPAC Name

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H23BrN6O2/c1-13-20(22)14(2)28(25-13)12-27-9-7-19(26-27)21(29)23-8-6-15-11-24-18-5-4-16(30-3)10-17(15)18/h4-5,7,9-11,24H,6,8,12H2,1-3H3,(H,23,29)

InChI Key

DFHHBAYULGGOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C)Br

Origin of Product

United States

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